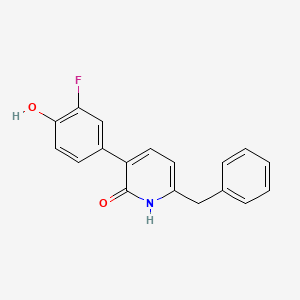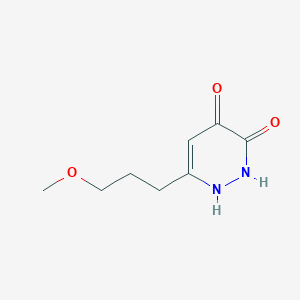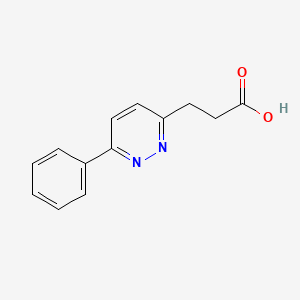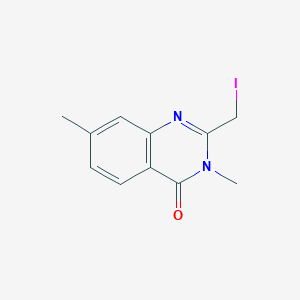![molecular formula C15H27BrN2O3 B13887138 tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)
tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a bromoacetyl group, and a cyclopentylamino group. Its molecular formula is C14H26BrN2O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The intermediate product is then reacted with cyclopentylamine to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of azido or thiocyanate derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential as a drug candidate for various diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various commercial products.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The cyclopentylamino group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
- tert-butyl N-(2-bromoacetyl)carbamate
- tert-butyl N-(2-bromoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties. Compared to tert-butyl N-(2-bromoacetyl)carbamate, it has enhanced reactivity and binding affinity due to the additional cyclopentyl ring. This makes it more versatile in various applications, particularly in biological and medicinal research.
Propiedades
Fórmula molecular |
C15H27BrN2O3 |
|---|---|
Peso molecular |
363.29 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate |
InChI |
InChI=1S/C15H27BrN2O3/c1-11(17-14(20)21-15(2,3)4)10-18(13(19)9-16)12-7-5-6-8-12/h11-12H,5-10H2,1-4H3,(H,17,20) |
Clave InChI |
HSCKPRKTXJGRFI-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C1CCCC1)C(=O)CBr)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
![2-({[3-(Methylsulfanyl)phenyl]carbamoyl}oxy)ethyl prop-2-enoate](/img/structure/B13887076.png)
![[3-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)phenyl]methanol](/img/structure/B13887087.png)







![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)

